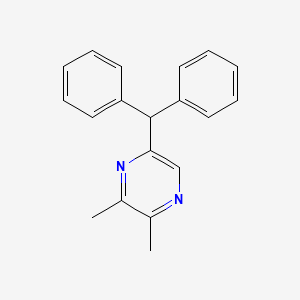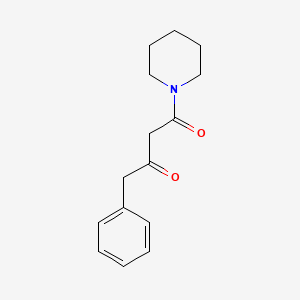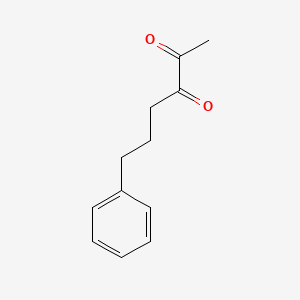
6-Phenylhexane-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylhexane-2,3-dione is an organic compound with the molecular formula C12H14O2 It is a diketone, meaning it contains two ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Phenylhexane-2,3-dione can be synthesized through several methods. One common approach involves the reaction of benzene with 1,6-dioxo-2,4-dienes under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as p-toluenesulfonic acid in dichloromethane, yielding a mixture of isomeric furfuryl ketones . Another method involves the reaction of benzene with 1-hexene using acid catalysts like antimony pentafluoride, scandium (III) triflate, or phosphoric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylhexane-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
6-Phenylhexane-2,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 6-Phenylhexane-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s diketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects, such as antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
- 5,5-Dimethyl-6-phenylhexane-2,3-dione
- 1,8-Diphenyloctane-4,5-dione
Comparison
6-Phenylhexane-2,3-dione is unique due to its specific structure and reactivity. Compared to similar compounds like 5,5-Dimethyl-6-phenylhexane-2,3-dione and 1,8-Diphenyloctane-4,5-dione, it exhibits distinct chemical properties and biological activities. For example, it undergoes Norrish Type II photoelimination but not McLafferty rearrangement, which is a characteristic reaction of diketones .
Propiedades
Número CAS |
166809-75-2 |
|---|---|
Fórmula molecular |
C12H14O2 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
6-phenylhexane-2,3-dione |
InChI |
InChI=1S/C12H14O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3 |
Clave InChI |
KLWDVSLHHOCWQA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CCCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



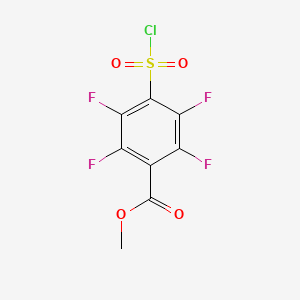
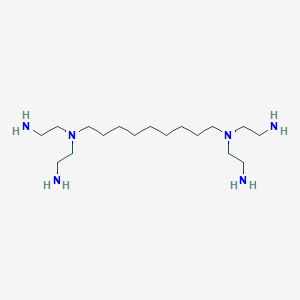
![N-[1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-ylidene]hydroxylamine](/img/structure/B15162877.png)

![2-Nitronaphtho[2,1-B]furan-7-carbonitrile](/img/structure/B15162890.png)
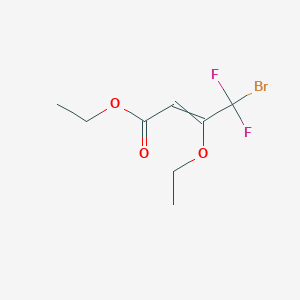
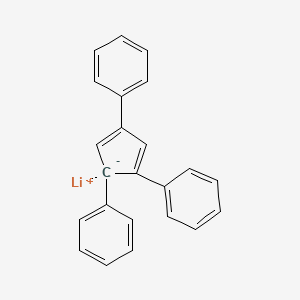
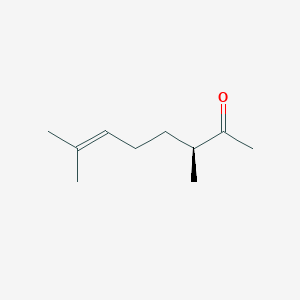
![[(Benzylamino)(naphthalen-1-yl)methyl]phosphonic acid](/img/structure/B15162936.png)
